molecular formula C18H19ClN4O4S2 B11376008 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11376008
M. Wt: 455.0 g/mol
InChI Key: SUJXYTMVYDRBEZ-UHFFFAOYSA-N
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Description

5-CHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a chlorophenyl group, a morpholine sulfonyl group, and a prop-2-en-1-ylsulfanyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction using a chlorinated aromatic compound.

    Attachment of the morpholine sulfonyl group: This can be done through a sulfonation reaction followed by nucleophilic substitution.

    Addition of the prop-2-en-1-ylsulfanyl group: This step typically involves a thiolation reaction using an appropriate thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(METHYLTHIO)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(ETHYLTHIO)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the prop-2-en-1-ylsulfanyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19ClN4O4S2

Molecular Weight

455.0 g/mol

IUPAC Name

5-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H19ClN4O4S2/c1-2-11-28-18-20-12-15(19)16(22-18)17(24)21-13-3-5-14(6-4-13)29(25,26)23-7-9-27-10-8-23/h2-6,12H,1,7-11H2,(H,21,24)

InChI Key

SUJXYTMVYDRBEZ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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